methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride
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Overview
Description
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate esterifying agents. One common method includes the reaction of pyrrolidine with methyl chloroacetate under basic conditions to form the ester. The resulting product is then subjected to hydrolysis and subsequent acidification to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or recrystallization to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The pyrrolidine ring’s structure contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
- Methyl 2-hydroxy-2-(pyrrolidin-3-yl)acetate hydrochloride
Uniqueness
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This configuration can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6(9)5-3-2-4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1 |
InChI Key |
BZACPJLDSDIWCJ-VQALBSKCSA-N |
Isomeric SMILES |
COC(=O)C([C@H]1CCCN1)O.Cl |
Canonical SMILES |
COC(=O)C(C1CCCN1)O.Cl |
Origin of Product |
United States |
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